molecular formula C11H15N7O2S B2641462 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1795420-75-5

4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2641462
CAS No.: 1795420-75-5
M. Wt: 309.35
InChI Key: CJQLPNXIWHCPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two functional groups:

  • 1H-1,2,4-Triazole at position 6: The triazole ring contributes to aromaticity and nitrogen-rich character, often associated with biological activity .

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O2S/c1-21(19,20)17-4-2-16(3-5-17)10-6-11(14-8-13-10)18-9-12-7-15-18/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQLPNXIWHCPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with a methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. The resulting intermediate is then subjected to a nucleophilic substitution reaction with a triazole derivative to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine or pyrimidine moieties:

Compound Name/ID Molecular Formula Substituents (Position 4 and 6) Molecular Weight Key Features
Target Compound C₁₁H₁₅N₇O₂S 4-(Methylsulfonyl)piperazine; 1H-1,2,4-triazole 341.36 g/mol Balanced hydrophilicity/lipophilicity
BJ05054 C₁₇H₁₆F₃N₇O₂S 4-[4-(Trifluoromethyl)benzenesulfonyl]piperazine; 1H-1,2,4-triazole 439.41 g/mol Trifluoromethyl group enhances metabolic stability
BJ05052 C₂₁H₂₂ClF₃N₄O 4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazine; trifluoromethyl 438.87 g/mol Bulky cyclopentanecarbonyl group; chloro-substituted aromatic ring
Compound 6g () Not specified 1,2,4-Triazole-Schiff base; quinazoline Not available Antimicrobial activity (71% inhibition of Fusarium spp.)

Functional Group Impact on Properties

  • Sulfonyl vs. Carbonyl Groups: The target compound’s methylsulfonyl group (electron-withdrawing) improves solubility in polar solvents compared to cyclopentanecarbonyl in BJ05052, which is bulkier and more lipophilic .
  • Triazole Positioning :

    • The 1H-1,2,4-triazole in the target compound and BJ05054 may engage in hydrogen bonding or π-π stacking, similar to triazole-containing antimicrobial agents reported in and .
    • In contrast, quinazoline-triazole hybrids () exhibit broader-spectrum antifungal activity, suggesting that pyrimidine cores with triazoles may require additional substituents for enhanced efficacy .

Biological Activity

4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N6O2SC_{13}H_{18}N_{6}O_{2}S with a molecular weight of 302.39 g/mol. The structure includes a piperazine ring substituted with a methylsulfonyl group and a triazole moiety, which are known for enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative 1A549 (Lung)10.5Induction of apoptosis
Triazole Derivative 2MCF-7 (Breast)8.3Cell cycle arrest at G2/M phase
Tested CompoundHeLa (Cervical)12.0Inhibition of Bcl-2 expression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the methylsulfonyl group enhances its ability to disrupt bacterial cell walls and inhibit growth.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL
Pseudomonas aeruginosa125.00 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The piperazine component is known to inhibit various enzymes, which may contribute to its anticancer and antimicrobial effects.
  • Modulation of Signal Transduction Pathways : The triazole moiety interacts with key signaling pathways involved in cell proliferation and survival.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, thereby disrupting replication in cancer cells.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The study demonstrated that compounds with similar structures exhibited potent cytotoxicity against multiple cancer cell lines and provided insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, highlighting the potential use of this compound in treating infections where conventional antibiotics fail .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound, and what analytical techniques confirm its purity and structure?

  • Methodology : Synthesis involves nucleophilic substitution at the pyrimidine core. For example, react 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine with 4-(methylsulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1). Confirm purity using HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (key signals: piperazine CH₂ at δ 2.5–3.5 ppm, triazole protons at δ 8.1–8.3 ppm) and HRMS (exact mass ± 2 ppm) . For crystallographic validation, employ SHELX for refinement of X-ray diffraction data .

Q. How should researchers design initial biological assays to evaluate kinase inhibition (e.g., PI3K)?

  • Methodology : Use recombinant PI3Kα in in vitro kinase assays with ATP consumption measured via luminescence. Include GDC-0941 (a reference PI3K inhibitor) as a positive control . Test compound concentrations from 1 nM to 10 µM and calculate IC₅₀ using nonlinear regression (GraphPad Prism). Validate cellular activity by measuring inhibition of AKT phosphorylation (Western blot) in cancer cell lines (e.g., MCF-7) treated for 24 hours .

Q. What stability considerations are critical for handling this compound?

  • Methodology : Store the compound at -20°C under argon to prevent hydrolysis of the sulfonyl and triazole groups. Conduct accelerated stability studies (40°C/75% relative humidity for 30 days) with HPLC monitoring. Prepare DMSO stock solutions (10 mM) and avoid >3 freeze-thaw cycles to minimize degradation .

Advanced Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodology : Investigate pharmacokinetics (PK) via LC-MS/MS to assess bioavailability and half-life in rodent plasma. If poor solubility limits efficacy, modify the methylsulfonyl group (e.g., replace with morpholinosulfonyl) or introduce PEGylated prodrugs. Use molecular dynamics simulations (AMBER or GROMACS) to evaluate target binding under physiological conditions .

Q. What strategies optimize binding affinity using crystallographic data?

  • Methodology : Co-crystallize the compound with its target (e.g., PI3Kγ) and refine structures using SHELX . Identify key interactions (e.g., hydrogen bonds with Val882, hydrophobic contacts with Met804). Synthesize analogs with fluorinated triazole rings or pyrimidine-substituted methyl groups to enhance binding. Validate improvements via surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. How can SAR studies improve selectivity against off-target kinases?

  • Methodology : Synthesize analogs with varied sulfonyl (e.g., ethylsulfonyl, phenylsulfonyl) and triazole substituents. Screen against a kinase panel (50+ kinases) at 1 µM; prioritize compounds with >100-fold selectivity. Use AutoDock Vina for docking studies to predict off-target binding. For example, bulkier sulfonyl groups may reduce affinity for PIM1 kinase due to steric clashes .

Q. What experimental approaches assess metabolic stability in preclinical studies?

  • Methodology : Incubate the compound with human liver microsomes (HLM) at 37°C for 60 minutes. Quantify parent compound degradation via LC-MS and identify metabolites (e.g., hydroxylation at piperazine). Use CYP450 inhibition assays (e.g., fluorogenic substrates for CYP3A4) to evaluate enzyme interactions. Compare results to structurally related triazole-containing drugs like voriconazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.